molecular formula C14H30O2 B094109 Tetradecane-7,8-diol CAS No. 16000-65-0

Tetradecane-7,8-diol

Cat. No. B094109
CAS RN: 16000-65-0
M. Wt: 230.39 g/mol
InChI Key: XKZGHFFSJSBUFA-UHFFFAOYSA-N
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Description

Tetradecane-7,8-diol is a chemical compound with the molecular formula C14H30O2 . It contains a total of 45 bonds, including 15 non-H bonds, 11 rotatable bonds, 2 hydroxyl groups, and 2 secondary alcohols .


Synthesis Analysis

The synthesis of Tetradecane-7,8-diol involves reaction conditions with formic acid and dihydrogen peroxide at temperatures between 20 and 50 degrees Celsius . The yield of this reaction is approximately 88% .


Molecular Structure Analysis

The molecular structure of Tetradecane-7,8-diol includes a total of 45 bonds. There are 15 non-H bonds, 11 rotatable bonds, 2 hydroxyl groups, and 2 secondary alcohols .

Scientific Research Applications

  • Synthesis and Analysis of Derivatives : Tetradecane-7,8-diol derivatives have been synthesized and analyzed for their mass and NMR spectra, offering insights into their chemical properties and potential applications in material science and chemistry (Voet & Zeilstra, 2010).

  • Phase Behavior in Polymers : It has been used to study the phase behavior of polystyrene−polyisoprene diblock copolymers in solvents, helping understand polymer science and materials engineering (Lai, Russel, & Register, 2002).

  • Biological and Health Applications :

    • Activation in Human Cells: Tetradecane-7,8-diol has been found to activate certain compounds in human cells, which can impact human health (Mallet, Mosebrook, & Trush, 1991).
    • Metabolism and Mutagenicity: Research on its metabolism and the formation of mutagenic epoxides offers insights into biochemical pathways and potential carcinogenic risks (Thakker et al., 1976).
  • Environmental and Chemical Toxicity : Studies have explored its role in the toxicity and carcinogenicity of environmental pollutants, contributing to environmental health and safety research (Kapitulnik et al., 1977).

  • Emulsion Properties in Pharmaceuticals : Its impact on the properties of emulsions, especially in pharmaceutical applications, has been studied, which is significant for drug delivery systems (Wiącek, 2012).

  • Microfluidic Applications : In microfluidics, Tetradecane-7,8-diol has been used in developing indirect microfluidic flow injection analysis systems, highlighting its utility in biomedical and analytical applications (Rapp et al., 2009).

  • Combustion and Energy : Its combustion properties have been investigated, contributing to the understanding of fuel combustion and energy efficiency (Zeng et al., 2017).

  • Smart Packaging Materials : In the field of smart packaging, it has been used in microwave-assisted micro-encapsulation processes for developing temperature-controlled packaging materials (Singh et al., 2018).

  • Anthelmintic Activity : Its derivatives have been studied for anthelmintic activity, showing potential in treating parasitic infections (Van Puyvelde et al., 2018).

  • Biodesulfurization in Petroleum : It has been used in studies on biodesulfurization of crude oil, demonstrating its relevance in environmental biotechnology (Li et al., 2007).

Safety and Hazards

Tetradecane, a similar compound, may be fatal if swallowed and enters airways. It may also cause drowsiness or dizziness . It’s important to handle Tetradecane-7,8-diol with appropriate safety measures.

Future Directions

Tetradecane-7,8-diol and similar compounds could play a role in the development of phase change materials, which are of interest in the field of energy storage . Additionally, the binary system of Tetradecane and Hexadecane has been studied for its thermodynamic properties .

properties

IUPAC Name

tetradecane-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30O2/c1-3-5-7-9-11-13(15)14(16)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZGHFFSJSBUFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(CCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60936210
Record name Tetradecane-7,8-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetradecane-7,8-diol

CAS RN

16000-65-0
Record name 7,8-Tetradecanediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16000-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetradecane-7,8-diol
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Record name Tetradecane-7,8-diol
Source EPA DSSTox
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Record name Tetradecane-7,8-diol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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